molecular formula C10H10N2Se B12797838 5-Methyl-4-phenyl-1,3-selenazol-2(3H)-imine CAS No. 7496-57-3

5-Methyl-4-phenyl-1,3-selenazol-2(3H)-imine

Cat. No.: B12797838
CAS No.: 7496-57-3
M. Wt: 237.17 g/mol
InChI Key: QVYKMFSPMVZSCQ-UHFFFAOYSA-N
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Description

5-Methyl-4-phenyl-1,3-selenazol-2(3H)-imine is a chemical compound known for its unique structure and properties It belongs to the class of selenazoles, which are heterocyclic compounds containing selenium

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-phenyl-1,3-selenazol-2(3H)-imine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a selenourea derivative with a suitable aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the selenazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-phenyl-1,3-selenazol-2(3H)-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxide derivatives.

    Reduction: Reduction reactions can convert it to selenol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted selenazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction can produce selenols. Substitution reactions can lead to a variety of substituted selenazole derivatives.

Scientific Research Applications

5-Methyl-4-phenyl-1,3-selenazol-2(3H)-imine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in certain reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an additive in certain industrial processes.

Mechanism of Action

The mechanism of action of 5-Methyl-4-phenyl-1,3-selenazol-2(3H)-imine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-1,3-selenazol-2(3H)-imine: Lacks the methyl group at the 5-position.

    5-Methyl-1,3-selenazol-2(3H)-imine: Lacks the phenyl group at the 4-position.

    4-Methyl-1,3-selenazol-2(3H)-imine: Lacks the phenyl group at the 4-position and has a methyl group at the 4-position instead.

Uniqueness

5-Methyl-4-phenyl-1,3-selenazol-2(3H)-imine is unique due to the presence of both the methyl and phenyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its stability, solubility, and interaction with molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

7496-57-3

Molecular Formula

C10H10N2Se

Molecular Weight

237.17 g/mol

IUPAC Name

5-methyl-4-phenyl-1,3-selenazol-2-amine

InChI

InChI=1S/C10H10N2Se/c1-7-9(12-10(11)13-7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,12)

InChI Key

QVYKMFSPMVZSCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C([Se]1)N)C2=CC=CC=C2

Origin of Product

United States

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